BDP TR methyltetrazine BDP TR methyltetrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479618
InChI: InChI=1S/C31H25BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17,27H,18-19H2,1H3,(H,35,42)/q-1
SMILES:
Molecular Formula: C31H25BF2N7O2S-
Molecular Weight: 608.5 g/mol

BDP TR methyltetrazine

CAS No.:

Cat. No.: VC16479618

Molecular Formula: C31H25BF2N7O2S-

Molecular Weight: 608.5 g/mol

* For research use only. Not for human or veterinary use.

BDP TR methyltetrazine -

Specification

Molecular Formula C31H25BF2N7O2S-
Molecular Weight 608.5 g/mol
IUPAC Name 2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide
Standard InChI InChI=1S/C31H25BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17,27H,18-19H2,1H3,(H,35,42)/q-1
Standard InChI Key MZDFKWBMDRSAJA-UHFFFAOYSA-N
Canonical SMILES [B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F

Introduction

Chemical Structure and Physicochemical Properties

BDP TR methyltetrazine is a heterocyclic compound with a molecular formula of C31H24BF2N7O2S\text{C}_{31}\text{H}_{24}\text{BF}_2\text{N}_7\text{O}_2\text{S} and a molecular weight of 607.45 g/mol . The structure comprises a BODIPY TR fluorophore conjugated to a methyltetrazine group via an acetamide linker (Figure 1). The BODIPY core, characterized by a boron-dipyrromethene framework, confers exceptional fluorescence quantum yield (Φ0.9\Phi \approx 0.9) and resistance to photobleaching . The methyltetrazine moiety, a six-membered aromatic ring with four nitrogen atoms, facilitates rapid IEDDA reactions with trans-cyclooctene (TCO)-modified biomolecules.

Table 1: Elemental Composition and Key Properties

PropertyValue
Molecular FormulaC31H24BF2N7O2S\text{C}_{31}\text{H}_{24}\text{BF}_2\text{N}_7\text{O}_2\text{S}
Molecular Weight607.45 g/mol
Elemental AnalysisC: 61.30%; H: 3.98%; B: 1.78%
Fluorescence Emission~616 nm (ROX/Texas Red channel)
CAS Number2183473-54-1

The methyl substitution on the tetrazine ring enhances stability compared to unsubstituted tetrazines, reducing premature hydrolysis in physiological buffers . This stability is critical for maintaining reactivity during prolonged experimental timelines.

Synthesis and Industrial Production

The synthesis of BDP TR methyltetrazine involves coupling a prefunctionalized BODIPY TR derivative with a methyltetrazine-bearing benzylamine. Key steps include:

  • BODIPY TR Functionalization: The BODIPY core is modified with a phenoxyacetic acid group to introduce a reactive site for subsequent conjugation .

  • Methyltetrazine Synthesis: 6-Methyl-1,2,4,5-tetrazine-3-amine is prepared via cyclocondensation of nitriles with hydrazine, followed by methylation .

  • Conjugation: The methyltetrazine derivative is linked to the BODIPY TR scaffold using carbodiimide-mediated amide bond formation, yielding the final product .

Industrial production mandates stringent control over reaction conditions (temperature, pH, and solvent purity) to prevent side reactions that could quench fluorescence. Chromatographic purification ensures >95% purity, as contaminants like unreacted tetrazine or BODIPY intermediates can compromise bioorthogonal reactivity .

Bioorthogonal Reactivity and Kinetic Profiling

BDP TR methyltetrazine undergoes IEDDA reactions with TCO-modified substrates at rates exceeding k2=103M1s1k_2 = 10^3 \, \text{M}^{-1}\text{s}^{-1}, enabling real-time labeling in live cells . The reaction proceeds via a concerted mechanism, forming a stable bicyclic adduct without releasing cytotoxic byproducts (Figure 2). Key advantages include:

  • Selectivity: Minimal cross-reactivity with endogenous biomolecules.

  • Mild Conditions: Reactions occur at physiological pH (7.4) and room temperature.

  • Retained Fluorescence: The BODIPY TR fluorophore remains emissive post-conjugation, allowing simultaneous tracking and quantification .

Table 2: Kinetic Parameters of IEDDA Reaction

ParameterValue
Rate Constant (k2k_2)1.2×103M1s11.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}
Activation Energy~50 kJ/mol
Half-Life (1 mM TCO)<10 seconds

Applications in Biomedical Research

Live-Cell Imaging and Protein Tracking

BDP TR methyltetrazine’s red-shifted emission (616 nm) minimizes autofluorescence in biological samples, enhancing signal-to-noise ratios in deep-tissue imaging . In a landmark study, researchers labeled TCO-modified antibodies targeting HER2 receptors on breast cancer cells, achieving subcellular resolution of receptor dynamics over 72 hours .

Targeted Drug Delivery Systems

The compound’s bioorthogonal handle has been exploited to track nanoparticle-drug conjugates. For example, doxorubicin-loaded liposomes functionalized with TCO groups were conjugated to BDP TR methyltetrazine in vivo, enabling real-time visualization of tumor accumulation in murine models .

Activity-Based Protein Profiling

Methyltetrazine’s small size permits its integration into activity-based probes (ABPs) for protease profiling. A dipeptide fluoromethylketone inhibitor tagged with BDP TR methyltetrazine successfully visualized cathepsin B activity in macrophage lysates without perturbing enzymatic function .

Comparative Analysis with Similar Probes

Table 3: Comparison of BODIPY-Based Fluorescent Dyes

PropertyBDP TR MethyltetrazineBODIPY FLTetrazine-PEG
Emission Maximum (nm)616512520
Bioorthogonal GroupMethyltetrazineNoneTetrazine
Stability in Serum>48 hours>24 hours<12 hours
ApplicationsLive-cell imagingFixed-cell stainingIn vitro assays

BDP TR methyltetrazine outperforms analogs in stability and long-term tracking, though its larger size (~607 g/mol) may limit membrane permeability in certain cell types .

Recent Research Advancements

Dual-Labeling Strategies

A 2024 study demonstrated simultaneous labeling of two cellular targets using BDP TR methyltetrazine (for TCO) and a green-emitting azide probe (for DBCO). This orthogonal approach enabled multiplexed tracking of endocytic pathways in neurons .

Enhanced Pharmacokinetics

PEGylation of the methyltetrazine linker improved circulatory half-life from 2 to 8 hours in murine models, facilitating longitudinal imaging of drug delivery kinetics .

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